

(+)-Tetrahydro-2-furoic acid CAS number and identifiers

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Compound of Interest

Compound Name: Tetrahydro-2-furoic acid, (+)-

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An In-Depth Technical Guide to (+)-Tetrahydro-2-furoic Acid

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of (+)-Tetrahydro-2-furoic acid, a significant chiral building block in pharmaceutical synthesis. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and its role as a proline dehydrogenase inhibitor.

Core Identifiers and Physicochemical Properties

(+)-Tetrahydro-2-furoic acid, the (R)-enantiomer, is a colorless to pale yellow liquid. Below is a summary of its key identifiers and physicochemical properties.

Identifier	Value
CAS Number	87392-05-0[1]
IUPAC Name	(2R)-oxolane-2-carboxylic acid[2]
Synonyms	(R)-(+)-Tetrahydrofuran-2-carboxylic acid
Molecular Formula	C ₅ H ₈ O ₃ [1]
Molecular Weight	116.12 g/mol [1]
InChI Key	UJJLJRQIPMGXEZ-SCSAIBSYSA-N[1]
SMILES	O=C(O)[C@H]1CCCO1[1]
Racemic CAS Number	16874-33-2[3]
(S)-(-)-Enantiomer CAS	87392-07-2

Physicochemical Property	Value
Appearance	Colorless oil[3]
Boiling Point	128-129 °C at 13 mmHg[1]
Density	1.209 g/mL at 25 °C[1]
Refractive Index	n _{20/D} 1.46 (lit.)[1]
Optical Rotation	[α] _{23/D} +4° (c=1 in methanol)[1]
Solubility	Soluble in water.

Synthesis of (+)-Tetrahydro-2-furoic Acid

The enantiomerically pure (+)-form of tetrahydro-2-furoic acid is commonly prepared by the resolution of the racemic mixture. A detailed experimental protocol for classical resolution is provided below.

Experimental Protocol: Classical Resolution of (±)-Tetrahydro-2-furoic acid

This protocol is adapted from a patented method for preparing optically active tetrahydro-2-furoic acid.[4]

Materials:

- (±)-Tetrahydro-2-furoic acid
- (S)-(-)-1-Phenylethylamine
- Methylene chloride
- Ethyl acetate
- Concentrated hydrochloric acid

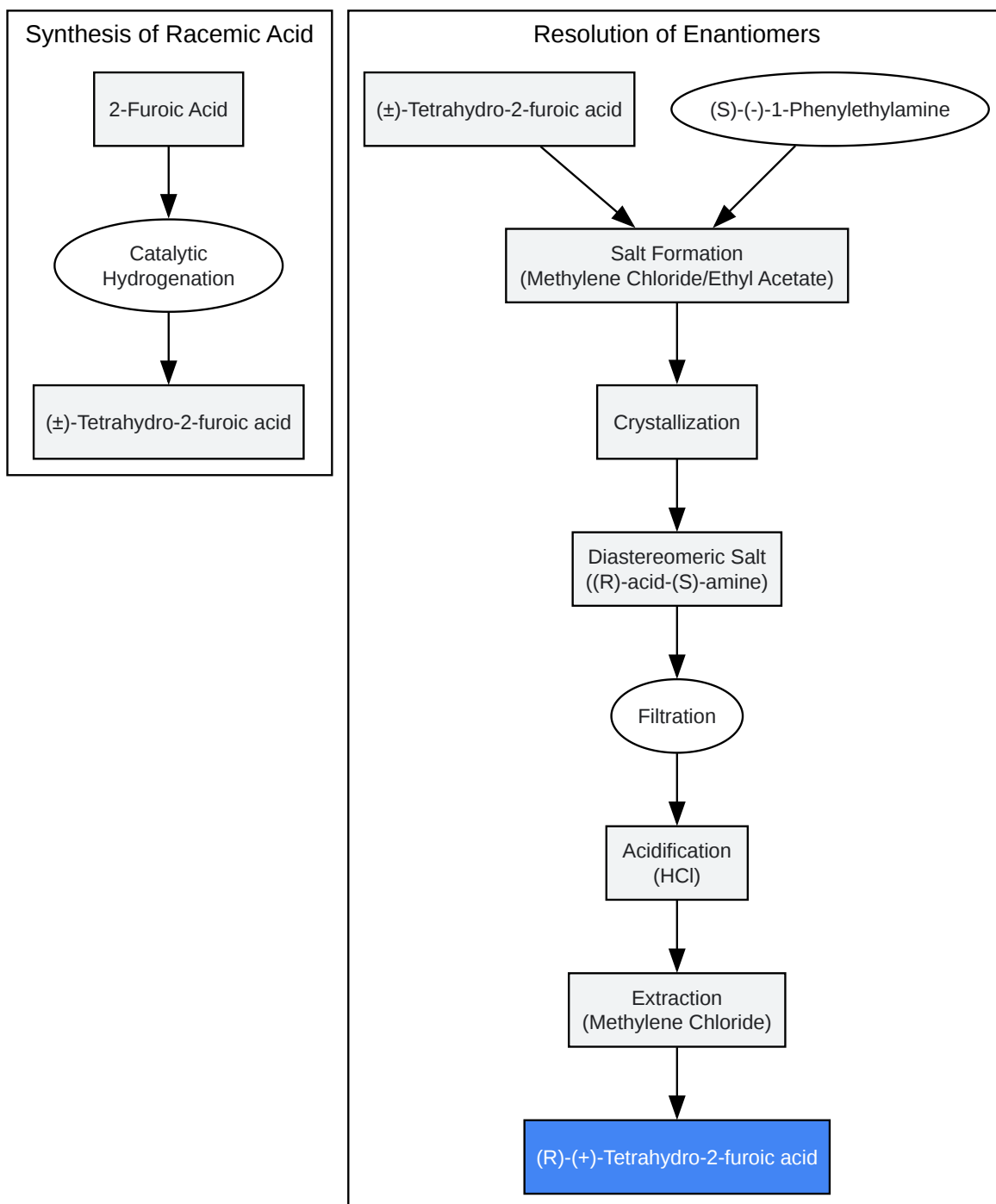
Procedure:

- Salt Formation:
 - In a suitable reaction vessel, dissolve 116.1 g of (±)-tetrahydro-2-furoic acid in a mixture of 550 ml of methylene chloride and 1,100 ml of ethyl acetate.
 - To this solution, add 121.2 g of (S)-(-)-1-phenylethylamine dropwise.
 - Heat the mixture to reflux for 15 minutes.
- Crystallization:
 - Gradually cool the reaction mixture to 20 °C over a period of 2 hours to allow for the precipitation of the diastereomeric salt.
 - Separate the precipitated crystals by filtration. The filtrate can be retained for the recovery of the resolving agent.
 - Dry the collected crystals to obtain the primary crystals of the (R)-(+)-tetrahydro-2-furoic acid-(S)-(-)-1-phenylethylamine salt.
- Decomposition of the Salt and Isolation of the Product:

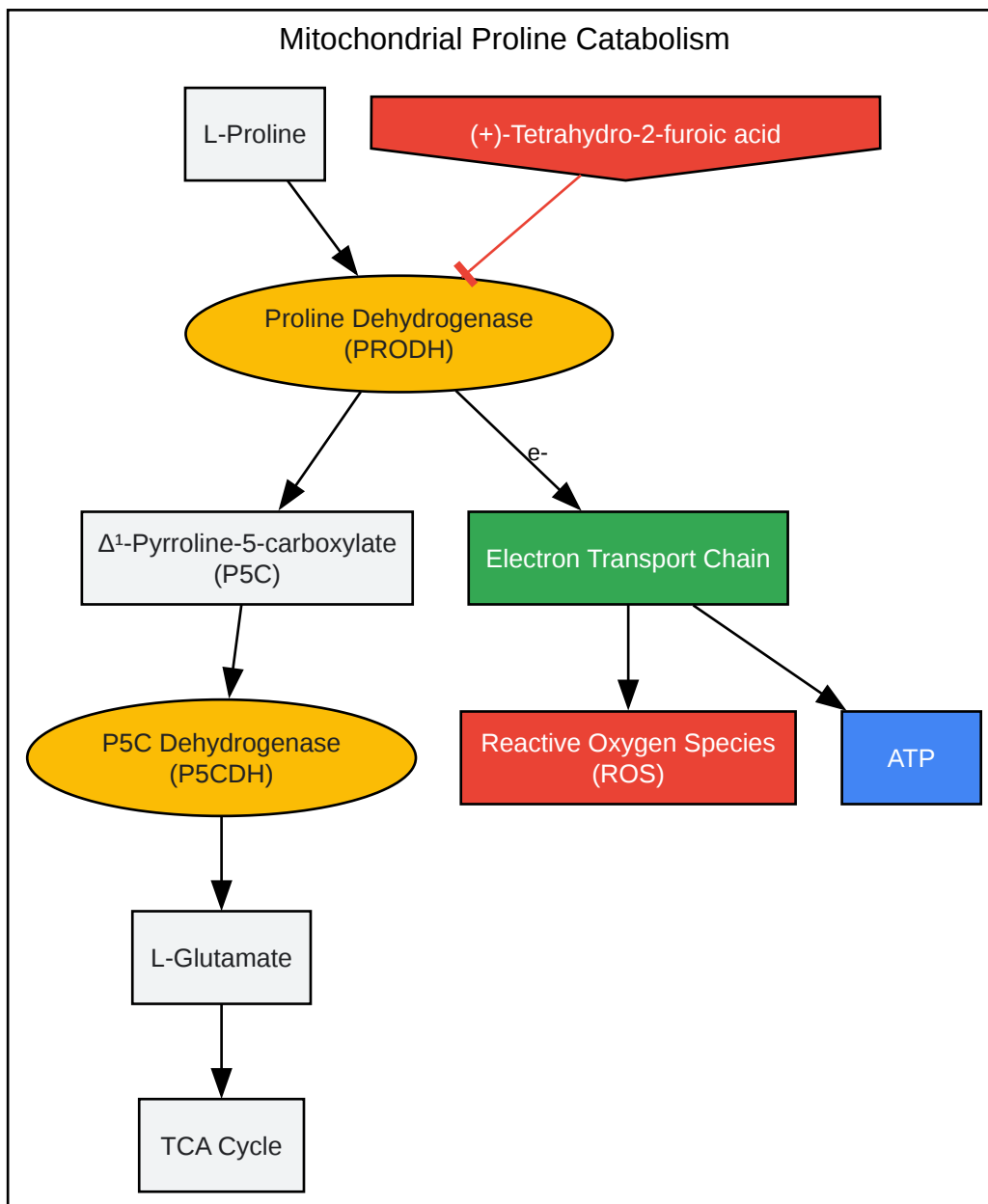
- Suspend the dried crystals in water.
- Adjust the pH of the aqueous suspension to 1 with concentrated hydrochloric acid.
- Separate the aqueous layer and wash it with methylene chloride to remove any remaining resolving agent.
- Extract the aqueous layer four times with methylene chloride (160 ml for each extraction).
- Combine the organic layers, concentrate the solution, and distill under reduced pressure (108 °C, 10 mmHg) to yield optically active (R)-(+)-tetrahydro-2-furoic acid.[\[4\]](#)

The following diagram illustrates the workflow for the synthesis and resolution of (+)-Tetrahydro-2-furoic acid.

Workflow for the Synthesis of (+)-Tetrahydro-2-furoic Acid



Proline Catabolism Pathway



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